Pentaacetyliopamidol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

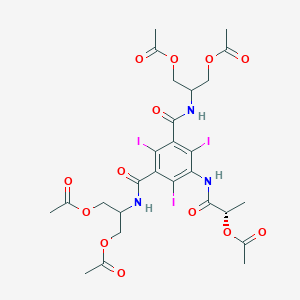

[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGNAGGXTUGOV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32I3N3O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460400 |

Source

|

| Record name | Penta-O-acetyliopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289890-55-7 |

Source

|

| Record name | Pentaacetyliopamidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-O-acetyliopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAACETYLIOPAMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Role of Pentaacetyliopamidol in Iopamidol Synthesis

An In-Depth Technical Guide to the Chemical Synthesis of Pentaacetyliopamidol

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging, such as X-ray and computed tomography (CT) scans. Its efficacy and improved safety profile over ionic contrast media are attributed to its high water solubility and low osmolality, which minimize patient discomfort and adverse reactions.[1] The synthesis of Iopamidol is a multi-step process that demands high precision and control to ensure the purity and stereochemical integrity of the final active pharmaceutical ingredient (API).

At the heart of many successful Iopamidol synthesis campaigns lies a critical, fully protected intermediate: this compound. This guide provides a detailed exploration of the chemical synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect the strategic choices behind each reaction step, from the construction of the tri-iodinated aromatic core to the final acylation, grounding the discussion in established, authoritative protocols. Understanding the synthesis of this compound is paramount, as it represents the penultimate stage before the final deprotection to yield Iopamidol. The five acetyl groups serve as crucial protecting groups, ensuring regioselectivity in the final acylation step and facilitating purification before the final hydrolysis.[2][3]

Overall Synthetic Strategy

The synthesis of this compound is a linear sequence that builds complexity around a central aromatic scaffold. The general workflow involves three core phases:

-

Scaffold Construction: Synthesis of the key building block, 5-amino-2,4,6-triiodoisophthalic acid.

-

Side-Chain Installation: Amidation of the scaffold with serinol (2-amino-1,3-propanediol) and subsequent protection of the resulting hydroxyl groups via acetylation.

-

Final Acylation: Introduction of the chiral side-chain at the 5-amino position to complete the this compound structure.

This strategic sequencing ensures that the most sensitive and stereochemically important step occurs late in the synthesis on a well-defined, protected substrate.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Tri-iodinated Core

The journey begins with the synthesis of 5-amino-2,4,6-triiodoisophthalic acid, the foundational backbone responsible for the radiopaque properties of Iopamidol.[4]

Step 1.1: Electrophilic Iodination of 5-Aminoisophthalic Acid

The core of this step is an electrophilic aromatic substitution. The amino group on the 5-aminoisophthalic acid ring is a powerful activating group, directing the incoming iodine electrophiles to the ortho and para positions (2, 4, and 6 positions). Various methods exist to generate the necessary electrophilic iodine species in situ.

Causality Behind Experimental Choices:

-

Iodinating Agent: A combination of an iodine source (e.g., solid iodine, KI, NaI) and an oxidizing agent (e.g., iodic acid, KIO₃, DMSO under acidic conditions) is commonly used.[5][6][7] This mixture generates a potent electrophilic iodine species (like I⁺) required for the substitution on the activated aromatic ring.

-

Acidic Conditions: The reaction is performed under acidic conditions (e.g., using sulfuric acid or HCl). This serves to protonate the oxidizing agent and facilitate the formation of the electrophile.[5][6]

-

Temperature Control: The reaction is typically heated (e.g., 70-100°C) to achieve a reasonable reaction rate.[5][7]

Experimental Protocol: Iodination

-

To a suitable reaction vessel, charge 5-aminoisophthalic acid and deionized water.

-

Adjust the pH to approximately 1.0 using concentrated sulfuric acid.[5]

-

Add solid iodine to the mixture and heat to ~72°C.[5]

-

Slowly add an aqueous solution of an oxidizing agent, such as iodic acid, over several hours to maintain control over the exothermic reaction.[5]

-

After the addition is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The product, 5-amino-2,4,6-triiodoisophthalic acid, precipitates as a solid.

-

Filter the solid, wash thoroughly with water to remove unreacted salts, and dry under vacuum.

| Parameter | Value | Source |

| Starting Material | 5-Aminoisophthalic Acid | [5] |

| Reagents | Iodine, Iodic Acid, Sulfuric Acid | [5] |

| Solvent | Water | [5] |

| Temperature | 72 °C | [5] |

| Reaction Time | ~6-7 hours | [5] |

| Typical Yield | 80-95% | [5] |

| Purity (HPLC) | >99% | [5] |

| Table 1: Representative reaction conditions for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid. |

Step 1.2: Conversion to the Diacid Chloride

To facilitate the subsequent amidation, the two carboxylic acid groups of the tri-iodinated core are converted into more reactive acid chlorides. Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[4]

Causality Behind Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is highly effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[4] Solid phosgene is an alternative but presents greater handling challenges.[8]

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[4]

-

Solvent and Workup: Excess thionyl chloride can be used as the solvent. After the reaction, it is removed by distillation under reduced pressure. A co-distillation with an inert solvent like toluene can be employed to remove the final traces.[4]

Part 2: Assembly and Protection of the Side-Chains

With the reactive diacid chloride in hand, the next phase involves building the side-chains that confer water solubility and biocompatibility.

Step 2.1: Amidation with Serinol

The 5-amino-2,4,6-triiodoisophthaloyl dichloride is reacted with two equivalents of 2-amino-1,3-propanediol (serinol). This is a standard nucleophilic acyl substitution where the primary amine of serinol attacks the electrophilic carbonyl carbon of the acid chloride, forming two amide bonds. This step installs the N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side-chains.

Step 2.2: O-Acetylation to the Tetraacetyl Intermediate

This is a critical protection step. The four hydroxyl groups on the two serinol side-chains are acetylated, typically using acetic anhydride with a base catalyst.

Causality Behind Experimental Choices:

-

Protection Strategy: The hydroxyl groups are significantly more nucleophilic than the aromatic 5-amino group. Protecting them as acetate esters is essential to prevent them from reacting in the subsequent N-acylation step.[9] This ensures that the expensive, chiral (S)-2-acetoxypropionyl chloride reacts exclusively at the desired 5-amino position.[2][9] Failure to protect these groups would lead to a mixture of O-acylated and N-acylated products, wasting the chiral reagent and creating a purification nightmare.

Part 3: Final Acylation to this compound

This is the final constructive step, where the crucial chiral side-chain is introduced.

Step 3.1: N-Acylation with (S)-2-Acetoxypropionyl Chloride

The tetraacetyl intermediate is reacted with (S)-2-acetoxypropionyl chloride in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc).[9] This reaction forms the fifth acetyl group (on the propionyl side-chain) and the third amide bond, completing the carbon-nitrogen skeleton of this compound.

Causality Behind Experimental Choices:

-

Chiral Reagent: The use of (S)-2-acetoxypropionyl chloride introduces the specific stereochemistry required for the final Iopamidol product. The acetoxy group on this reagent is a protecting group for the hydroxyl function, which will be revealed in the final deprotection step.[2]

-

Solvent: A dipolar aprotic solvent like DMAc is used to solubilize the reactants and facilitate the nucleophilic substitution reaction.[9]

Caption: Structure of this compound highlighting the five acetyl groups.

Experimental Protocol: N-Acylation and Isolation

-

Dissolve the tetraacetyl intermediate in an appropriate volume of DMAc.

-

Add (S)-2-acetoxypropionyl chloride to the solution. The reaction is typically carried out at slightly elevated temperatures (e.g., 40-55°C) to ensure a reasonable rate.[9]

-

Monitor the reaction by HPLC until completion (typically 2-5 hours).[9]

-

Upon completion, the reaction mixture containing this compound is ready for the deprotection step. In many industrial processes, this intermediate is not isolated but carried forward directly.[1]

-

For isolation, the product can be precipitated by adding the reaction mixture to an anti-solvent like water, followed by filtration, washing, and drying.

Part 4: Conversion to Iopamidol and Purification

While the focus of this guide is this compound, understanding its conversion to the final product provides essential context.

Deprotection (Hydrolysis)

All five acetyl groups are removed in a single deprotection step. This is typically achieved by transesterification using a catalytic amount of acid (e.g., HCl) in methanol or by hydrolysis with an aqueous base (e.g., NaOH).[1][3][9]

-

Acid-Catalyzed Methanolysis: Refluxing this compound in methanol with catalytic HCl removes the acetyl groups to yield Iopamidol and methyl acetate.[1][3]

-

Base-Catalyzed Hydrolysis: Treatment with aqueous sodium hydroxide at a controlled pH (e.g., 10-11) cleaves the acetate esters to form Iopamidol and sodium acetate.[9]

Purification of the Final Compound

The final purification of Iopamidol is complex due to its high water solubility.[1] The process involves removing inorganic salts and organic impurities.

-

Ion Exchange Resins: An acid-scavenging resin is used to remove the acid catalyst after methanolysis. A series of cationic and anionic exchange resins can be used to remove any ionic impurities.[1]

-

Adsorbent Resins: Non-ionic polymeric adsorbent resins (e.g., Amberlite XAD-16) are highly effective at removing organic impurities.[1]

-

Crystallization: The final, highly pure Iopamidol is obtained by crystallization from a suitable solvent system, such as ethanol or a mixture of acetonitrile and ethanol.[1][2]

Conclusion

The synthesis of this compound is a masterclass in strategic organic synthesis, employing principles of electrophilic substitution, functional group activation, and the critical use of protecting groups. It is the culmination of a carefully orchestrated sequence that builds the complex, polyhydroxylated, and tri-iodinated structure of the final Iopamidol API. Each step, from the initial iodination to the final regioselective acylation, is designed to maximize yield, control purity, and ensure the correct stereochemistry. For scientists in the pharmaceutical industry, a thorough understanding of this synthetic pathway is not merely academic; it is fundamental to the production of a safe and effective diagnostic agent that benefits millions of patients worldwide.

References

-

Title: Iopamidol Source: PubChem, National Institutes of Health URL: [Link]

- Title: Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid Source: Google Patents URL

- Title: Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride Source: Google Patents URL

-

Title: Optimisation of the Preparation and Isolation of 5-Amino-2,4,6-triiodoisophthalic Acid Dichloride Source: ACS Publications (Organic Process Research & Development) URL: [Link]

-

Title: A kind of preparation method of 5-amino-2,4,6-triiodoisophthalic acid Source: Eureka | Patsnap URL: [Link]

- Title: Process for the preparation of iopamidol Source: Google Patents URL

-

Title: Iopamidol synthesis and preparation of iopamidol synthesis intermediate Source: Eureka | Patsnap URL: [Link]

-

Title: PROCESS FOR THE PREPARATION OF IOPAMIDOL Source: WIPO Patentscope URL: [Link]

-

Title: PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 Source: EPO URL: [Link]

- Title: Process for the preparation of iopamidol and the new intermediates therein Source: Google Patents URL

- Title: Process for the preparation of iopamidol Source: Google Patents URL

- Title: Process for the preparation of iopamidol Source: Google Patents URL

- Title: Process for the preparation of iopamidol Source: Google Patents URL

- Title: Process for the preparation of iopamidol Source: Google Patents URL

Sources

- 1. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 2. US7282607B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 3. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]

- 7. A kind of preparation method of 5-amino-2,4,6-triiodoisophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 9. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Pentaacetyliopamidol

Foreword: Understanding the Crucial Role of Physicochemical Profiling in Drug Development

In the intricate journey of drug development, the meticulous characterization of all intermediates is as critical as the final active pharmaceutical ingredient (API). Pentaacetyliopamidol, a key precursor in the synthesis of the widely used non-ionic X-ray contrast agent Iopamidol, is a prime example of such a vital intermediate. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is the bedrock upon which robust, scalable, and reproducible manufacturing processes are built. This guide provides an in-depth exploration of the core physicochemical attributes of this compound, offering both theoretical insights and practical, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and accurate data essential for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

This compound is the peracetylated derivative of Iopamidol. The acetylation of the hydroxyl and secondary amide groups renders the molecule significantly more lipophilic, a property that is instrumental in its purification and handling during the synthesis of Iopamidol.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Confirmation:

The identity and purity of synthesized this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR (300 MHz, DMSO-d₆): δ 1.5 (d, 3H), 2.0 (s, 12H), 2.1 (s, 3H), 4.1 (m, 8H), 4.3 (m, 2H), 5.2 (q, 1H), 8.8 (d, 1H), 8.9 (t, 1H), 10.1 (s, 1H).[1][2]

-

¹³C NMR (75 MHz, DMSO-d₆): δ 17.6, 20.8, 47.0, 62.1, 69.4, 90.1, 99.0, 142.4, 168.0, 169.5, 170.0.[1]

These spectral data are consistent with the penta-acetylated structure, with the characteristic signals for the acetyl methyl groups appearing around 2.0-2.1 ppm in the proton NMR and the corresponding carbonyl carbons in the carbon NMR.

Synthesis and Purification

This compound is synthesized from 5-amino-N,N'-bis(1,3-diacetoxypropan-2-yl)-2,4,6-triiodoisophthalamide. The synthesis involves the acylation of the primary amino group with (S)-2-acetoxypropionyl chloride.[1] The reaction is typically carried out in a suitable solvent like dimethylacetamide (DMAc).[1]

Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of this compound.

The purification of this compound is relatively straightforward due to its crystalline nature and reduced solubility in alcoholic solvents compared to the starting material and byproducts.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring consistent product quality.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

| Property | Value/Range |

| Melting Point | Not explicitly reported in the provided search results. Expected to be a sharp melting point for a pure crystalline solid. |

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility

The solubility profile of this compound is crucial for selecting appropriate solvents for reaction, purification, and any subsequent processing steps. Given its penta-acetylated structure, it is expected to be more soluble in organic solvents than in water.

| Property | Expected Solubility Profile |

| Aqueous Solubility | Very low, due to the masking of polar hydroxyl and amide groups by non-polar acetyl groups. |

| Organic Solubility | Soluble in polar aprotic solvents like dimethylacetamide (DMAc) and dimethylformamide (DMF).[1] Moderately soluble in chlorinated solvents and some esters. Sparingly soluble in alcohols like isopropanol.[1] |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Acidity/Basicity (pKa)

This compound possesses several amide functional groups. While amides are generally considered neutral, the nitrogen lone pair can exhibit very weak basicity. The pKa of the conjugate acid is expected to be very low. The acetyl groups are not ionizable under typical aqueous conditions. A precise pKa value is important for understanding its behavior in different pH environments, which can influence its stability and reactivity.

| Property | Expected Value/Range |

| pKa | Not explicitly reported. The amide protons are not acidic, and the amide nitrogens are very weakly basic. The pKa of the protonated amide would be significantly less than 0. |

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of any basic functional groups. A titration with a strong base (e.g., NaOH) can be performed to check for any acidic protons, though none are expected to be titratable in the normal pH range.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its behavior in biphasic systems, which is relevant for extraction and purification processes. The five acetyl groups significantly increase the lipophilicity of this compound compared to Iopamidol.

| Property | Expected Value/Range |

| LogP | Not explicitly reported. Expected to be significantly higher than that of Iopamidol due to the five acetyl groups. |

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at a pH where the compound is un-ionized). Saturate each phase with the other by vigorous mixing followed by separation.

-

Sample Preparation: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase to the first, and shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability

Understanding the stability of this compound under various stress conditions is essential for defining appropriate storage and handling procedures. As an ester-containing molecule, it is susceptible to hydrolysis, particularly under basic or acidic conditions.

Forced Degradation Workflow:

Caption: Workflow for forced degradation studies of this compound.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) and heat if necessary.

-

Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.

-

Data Evaluation: Assess the percentage of degradation and identify the major degradation products.

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of this compound and for monitoring its purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.

Typical HPLC Parameters:

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A mixture of water and a polar organic solvent like acetonitrile or methanol, often with a buffer (e.g., phosphate buffer) to control pH. Isocratic or gradient elution may be used. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 240 nm, based on the UV absorbance of the tri-iodinated benzene ring). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Conclusion

This compound, while an intermediate, possesses a distinct set of physicochemical properties that are critical to the successful and efficient synthesis of Iopamidol. This guide has outlined the key characteristics of this compound and provided detailed, practical protocols for their determination. By applying these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, leading to more robust and well-controlled manufacturing processes. The principles and experimental designs detailed herein serve as a comprehensive framework for the thorough physicochemical characterization of this important synthetic intermediate.

References

- Process for the prepar

- Process for the prepar

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pentaacetyliopamidol

This guide provides a comprehensive exploration of the in vitro mechanism of action of pentaacetyliopamidol, a derivative of the widely used non-ionic, low-osmolar radiographic contrast agent, iopamidol. While direct research on this compound is limited, this document synthesizes the extensive knowledge of iopamidol's cellular interactions and proposes a framework for understanding the potential impact of its penta-acetylation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of contrast media and their biological effects.

Introduction: Iopamidol and the Rationale for Acetylation

Iopamidol is a tri-iodinated benzamide derivative that serves as an effective radiographic contrast agent due to the high atomic number of iodine, which attenuates X-rays.[1][2] Its primary in vivo function is to opacify blood vessels and extravascular spaces, permitting clear radiographic visualization.[3] While clinically effective, the administration of iodinated contrast media (ICM) is associated with potential adverse effects, including contrast-induced nephropathy (CIN).[4][5][6] The underlying mechanisms of these toxicities are a subject of intensive in vitro investigation.

This compound, as its name suggests, is a derivative of iopamidol with five acetyl groups. The addition of these functional groups is hypothesized to alter the physicochemical properties of the parent molecule, potentially influencing its lipophilicity, cell membrane permeability, and ultimately, its in vitro mechanism of action. This guide will first detail the established in vitro effects of iopamidol and then extrapolate to the anticipated, and testable, mechanisms of its penta-acetylated form.

Established In Vitro Mechanisms of Iopamidol and Iodinated Contrast Media

The in vitro effects of iopamidol and other ICM are primarily studied in the context of their cytotoxicity, particularly towards renal tubular cells, which are highly susceptible to damage.[4]

Direct Cellular Toxicity and Viability

In vitro studies consistently demonstrate that ICM can induce a dose-dependent decrease in the viability of various cell types, most notably renal tubular cells.[4][7] This cytotoxicity is a multifactorial process involving apoptosis and necrosis.[8]

Experimental Protocol: Assessing Cell Viability via MTT Assay

-

Cell Culture: Plate human renal proximal tubular cells (e.g., HK-2 cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound and iopamidol (as a comparator) in cell culture medium. The concentrations should span a clinically relevant range.

-

Incubation: Remove the old medium from the cells and add the medium containing the contrast agents. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the viability of untreated control cells.

Induction of Oxidative Stress

A central mechanism of ICM-induced cellular damage is the generation of reactive oxygen species (ROS), leading to oxidative stress.[6][9] This can damage cellular components, including lipids, proteins, and DNA.

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Culture and treat cells with this compound and iopamidol as described in the MTT assay protocol.

-

Staining: After the treatment period, incubate the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.

Perturbation of Intracellular Signaling Pathways

ICM have been shown to modulate key signaling pathways involved in cell survival, apoptosis, and inflammation.[4]

-

Akt Pathway: Studies have demonstrated that radiocontrast media can cause the dephosphorylation of Akt, a key protein in cell survival signaling.[4]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in stress responses and apoptosis, can be activated by ICM.

-

NF-κB Pathway: The transcription factor NF-κB, a central regulator of inflammation, can also be activated.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

-

Cell Lysis: After treatment with this compound or iopamidol, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., Akt, JNK, NF-κB).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Hypothesized In Vitro Mechanism of Action of this compound

The addition of five acetyl groups to the iopamidol structure is expected to increase its lipophilicity. This chemical modification could lead to several key differences in its in vitro behavior compared to the parent compound.

Enhanced Cellular Uptake and Intracellular Accumulation

The increased lipophilicity of this compound may facilitate its passage across the cell membrane, leading to higher intracellular concentrations. This could potentially potentiate its cytotoxic effects.

dot

Caption: Hypothesized enhanced cellular uptake of this compound.

Altered Impact on Mitochondrial Function

Mitochondria are key targets of ICM-induced toxicity. An increased intracellular concentration of this compound could lead to more pronounced mitochondrial dysfunction, including disruption of the mitochondrial membrane potential and increased mitochondrial ROS production.

dot

Caption: Potential impact of this compound on mitochondrial function.

Quantitative Data Summary

The following table structure is proposed for summarizing and comparing the in vitro effects of iopamidol and this compound.

| Parameter | Iopamidol | This compound | p-value | Reference |

| IC50 (µM) in HK-2 cells (24h) | Experimental Value | Experimental Value | Value | Internal Data |

| Fold Increase in ROS (at IC50) | Experimental Value | Experimental Value | Value | Internal Data |

| % Change in p-Akt/Akt (at IC50) | Experimental Value | Experimental Value | Value | Internal Data |

| % Change in p-JNK/JNK (at IC50) | Experimental Value | Experimental Value | Value | Internal Data |

Conclusion and Future Directions

The in vitro mechanism of action of this compound is likely to be multifaceted, building upon the known cellular effects of its parent compound, iopamidol. The addition of acetyl groups is predicted to enhance its lipophilicity, potentially leading to increased cellular uptake and more pronounced effects on cell viability, oxidative stress, and intracellular signaling pathways. The experimental protocols and frameworks provided in this guide offer a robust starting point for the detailed in vitro characterization of this novel contrast agent derivative. Further research should focus on direct comparative studies with iopamidol to elucidate the precise impact of penta-acetylation on its biological activity.

References

-

Drugs.com. (2025, July 20). Iopamidol Injection: Package Insert / Prescribing Info. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Iopamidol 61% Solution for Injection. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Iopamidol? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Iopamidol. PubChem Compound Database. Retrieved from [Link]

- Andreucci, M., Faga, T., Pisani, A., Sabbatini, M., & Michael, A. (2014). Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention.

- Heinrich, M. C., Koko, T., Grafe, I., Uder, M., & Wiskirchen, J. (2005). Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study. Radiology, 235(3), 843-849.

- Hsu, C. N., & Tain, Y. L. (2021). The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM). Renal Failure, 43(1), 227-241.

- Ramponi, S., Talamini, L., Lodi, A., Vella, A., & Roda, E. (2007). Effects of iodinated contrast media on endothelium: An in vitro study. Toxicology in Vitro, 21(5), 841-846.

- Patzak, A., Lai, E. Y., Persson, A. E., Kriz, W., & Persson, P. B. (2012). Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback. American Journal of Physiology-Renal Physiology, 302(7), F874-F881.

- Otnes, S., Kvam, M. V., & Spillum, E. (2017). Analytical Interference by Contrast Agents in Biochemical Assays.

- Dekkers, I. A., van der Molen, A. J., & Cobbaert, C. M. (2018). Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee. Insights into Imaging, 9(5), 737-745.

- Wang, Y., Zhang, Y., Li, Y., Liu, Y., & Zhang, J. (2022). Purpurin Rescues Contrast-Induced Acute Rat Kidney Injury via Inducing Autophagy and Inhibiting Apoptosis. International Journal of Molecular Sciences, 23(19), 11884.

Sources

- 1. What is the mechanism of Iopamidol? [synapse.patsnap.com]

- 2. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Revolution in Medical Imaging: An In-depth Technical Guide to the Discovery and Development of Iopamidol

This guide provides a comprehensive technical overview of the discovery, development, and core scientific principles of Iopamidol, a cornerstone of modern medical imaging. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal chain of innovation—from conceptual breakthrough to clinical application—that established Iopamidol as a pivotal non-ionic, low-osmolar X-ray contrast agent.

Executive Summary: Overcoming the Osmolality Barrier

The history of radiographic contrast media is a story of progressively mitigating patient risk and discomfort. Early ionic contrast agents, while effective in opacifying anatomical structures for X-ray visualization, were associated with a high incidence of adverse effects.[1][2] These effects, ranging from intense pain and heat sensations to severe allergic reactions and nephrotoxicity, were primarily attributed to their high osmolality in solution.[2][3] The introduction of Iopamidol in the early 1980s by the Italian pharmaceutical company Bracco marked a paradigm shift in diagnostic imaging.[2][3][4] Developed through years of dedicated research, Iopamidol was a revolutionary molecule that significantly enhanced patient tolerability, setting a new gold standard in radiographic procedures.[3]

The Predecessor Problem: High-Osmolality Ionic Contrast Media

First-generation iodinated contrast media were ionic salts. When injected into the bloodstream, they dissociated into cations and anions, doubling the number of particles in the solution and dramatically increasing its osmolality—often five to six times greater than that of blood plasma.[3] This hypertonicity was the primary driver of patient discomfort and adverse events. The scientific challenge was clear: to develop a contrast agent that offered excellent radiopacity while being isotonic with human plasma.[5]

The Swedish radiologist Torsten Almén was a key figure in conceptualizing a solution. He theorized that a non-ionic compound, one that would not dissociate in solution, could carry the necessary iodine atoms for contrast while maintaining a much lower osmolality.[6] This concept laid the groundwork for the development of non-ionic contrast media, including Iopamidol.[5][6]

Iopamidol: A Molecular Innovation

Iopamidol, with the chemical name (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, emerged as a highly successful second-generation non-ionic contrast agent.[7][8] Its molecular structure is a testament to rational drug design, addressing the shortcomings of its predecessors.

Key Structural Features:

-

Tri-iodinated Benzene Ring: Provides high radiopacity by effectively attenuating X-rays.[9]

-

Non-ionic Nature: The amide and hydroxyl groups are covalently bonded, preventing dissociation in solution and thus dramatically reducing osmolality.[10]

-

Hydrophilic Side Chains: The numerous hydroxyl groups render the molecule highly water-soluble, a crucial property for an injectable agent.[11]

These features collectively result in a low-osmolar contrast medium that is well-tolerated by patients.[3]

The Synthesis Pathway: From Concept to Compound

The synthesis of Iopamidol is a multi-step process that has been refined over the years for efficiency and purity on a commercial scale.[12] While various synthetic routes exist, a common pathway involves the following key transformations:

-

Core Ring Formation: The synthesis typically begins with 5-nitroisophthalic acid.[13][14]

-

Amidation: The carboxylic acid groups are converted to amides by reacting with 2-amino-1,3-propanediol.

-

Reduction and Iodination: The nitro group is reduced to an amine, which then activates the benzene ring for electrophilic iodination at the 2, 4, and 6 positions.[13]

-

Acylation of the 5-amino Group: The final key step is the acylation of the 5-amino group with (S)-2-hydroxypropionyl chloride or a protected variant.

The Role of Acetylated Intermediates

The term "Pentaacetyliopamidol" likely refers to a fully acetylated intermediate in certain synthetic routes. In chemical synthesis, hydroxyl and amino groups are often protected with acetyl groups to prevent unwanted side reactions. A patent describes a process where a tetraacetyl compound is treated with 2(S)-acetoxypropionyl chloride to create a "pentaacetyl-triamide".[15] These protecting groups are then removed in a final deacylation step, often via hydrolysis, to yield the final Iopamidol molecule.[15] This strategy can improve yields and simplify purification.

Detailed Experimental Protocol: A Representative Synthesis Step

This is a generalized protocol based on published synthetic schemes and is for illustrative purposes only.

Step: Acylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

-

Reaction Setup: The tri-iodinated amine intermediate is dissolved in a suitable polar aprotic solvent, such as dimethylacetamide.

-

Acid Scavenger: A tertiary amine base (e.g., tributylamine) is added to neutralize the HCl generated during the acylation.[15]

-

Acylating Agent Addition: (S)-2-acetoxypropionyl chloride is added dropwise to the solution while maintaining a controlled temperature, typically below 40°C.[16]

-

Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Deprotection: Upon completion, the reaction mixture is subjected to hydrolysis under alkaline conditions (e.g., using sodium hydroxide) to remove the acetyl protecting groups.[15]

-

Purification: The crude Iopamidol is then purified through a series of steps, which may include crystallization and treatment with ion-exchange resins to remove impurities.[15]

Mechanism of Action and Pharmacokinetics

Radiographic Contrast Enhancement

The mechanism of action of Iopamidol is physical rather than pharmacological.[8][9] The three iodine atoms in the molecule have a high atomic number, which allows them to absorb X-rays more effectively than the surrounding soft tissues.[9][17] When Iopamidol is injected into the bloodstream, it opacifies the vessels it fills, allowing for clear radiographic visualization.[18]

Pharmacokinetic Profile

Iopamidol exhibits a favorable pharmacokinetic profile, characterized by its biological inertness.[8]

-

Distribution: Following intravenous administration, Iopamidol is rapidly distributed throughout the extracellular fluid.[9][19] It has low protein binding affinity.[17]

-

Metabolism: Iopamidol is not metabolized and is excreted from the body chemically unchanged.[8][9]

-

Elimination: Elimination is almost exclusively via the kidneys through glomerular filtration.[9][17] In patients with normal renal function, the elimination half-life is approximately two hours.[8][19]

This rapid and complete renal excretion minimizes the risk of toxicity.[9]

Preclinical and Clinical Development

The clinical development of Iopamidol was marked by extensive trials to evaluate its safety and efficacy.[20] Radiologists involved in early studies were surprised by the dramatic improvement in patient tolerance compared to older agents; patients reported significantly less pain and discomfort.[3]

Key Findings from Clinical Evaluation:

-

Reduced Adverse Events: The lower osmolality of Iopamidol led to a significant reduction in the incidence of adverse reactions such as pain, nausea, and cardiovascular disturbances.[9]

-

Broad Applicability: Iopamidol was found to be safe and effective for a wide range of procedures, including angiography, venography, urography, and contrast-enhanced computed tomography (CECT).[4][8]

-

Pediatric Use: Its safety and effectiveness have also been established in pediatric populations for various imaging procedures.[19][21]

Ongoing research continues to explore new applications and optimize dosing strategies for Iopamidol.[20]

Data Presentation

Table 1: Physicochemical Properties of Iopamidol Formulations

| Property | ISOVUE 200 | ISOVUE 250 | ISOVUE 300 | ISOVUE 370 |

| Iopamidol Concentration (%) | 41 | 51 | 61 | 76 |

| Iodine Concentration (mg/mL) | 200 | 250 | 300 | 370 |

| Osmolality (mOsm/kg water) @ 37°C | 413 | 524 | 616 | 796 |

| Viscosity (cP) @ 37°C | 2.0 | 3.0 | 4.7 | 9.4 |

| Specific Gravity @ 37°C | 1.227 | 1.281 | 1.339 | 1.405 |

Data sourced from Drugs.com package insert.[18]

Visualizations

Diagram 1: Iopamidol Development Logic

Caption: High-level overview of the Iopamidol chemical synthesis pathway.

Conclusion

The development of Iopamidol represents a landmark achievement in medicinal chemistry and diagnostic medicine. By addressing the fundamental problem of osmolality, researchers were able to create a significantly safer and more tolerable contrast agent, revolutionizing patient care in radiology. Its well-understood synthesis, favorable pharmacokinetic profile, and extensive clinical validation have solidified its role as an essential tool in medical imaging for decades. The story of Iopamidol serves as a powerful example of how a deep understanding of physicochemical principles can be translated into profound clinical benefits.

References

-

Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem. National Center for Biotechnology Information. [Link]

-

What is the mechanism of Iopamidol? (2024-07-17). Patsnap Synapse. [Link]

-

Iopamidol Injection: Package Insert / Prescribing Info. (2025-07-20). Drugs.com. [Link]

-

Almén, T. (1985). Development of nonionic contrast media. Investigative Radiology, 20(1 Suppl), S2-9. [Link]

-

Pharmacokinetics of lopamidol after intrathecal administration in humans. PubMed. [Link]

-

Iopamidol – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Iopamidol-Injection-USP-370-mg-I-mL-PAMIDOL-370-UNIQUE-PHARMACEUTICAL-LABORATORIES.pdf. EFDA. [Link]

-

Iopamidol: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

-

Clinical Profile of Iopamidol 61% Solution for Injection. GlobalRx. [Link]

-

INTRAVENOUS IOPAMIDOL PHARMACOKINETICS IN COMMON CARP (CYPRINUS CARPIO). PubMed. [Link]

-

PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071. EPO. [Link]

-

Iopamidol synthesis and preparation of iopamidol synthesis intermediate. Eureka | Patsnap. [Link]

- EP1154986A1 - Process for the preparation of iopamidol.

-

Large scale synthesis of high purity iopamidol. International Journal of Current Research. [Link]

-

Widjaksana, W., et al. (2018). Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. ResearchGate. [Link]

-

Contrast media. (2016-03-03). Radiology Key. [Link]

-

Iopamidolo Revolution. Archivio Storico Bracco. [Link]

-

Bracco Offers Isovue Contrast Agent for X-Ray/CT. Imaging Technology News. [Link]

-

The History of Contrast Media Development in X-Ray Diagnostic Radiology. MEDICAL PHYSICS INTERNATIONAL. [Link]

-

ISOVUE (Iopamidol Injection) solution Imaging Bulk Package. Bracco. [Link]

-

ISOVUE – Iopamidol Injection for Contrast Enhancement. Bracco. [Link]

- CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate.

-

ISOVUE. ISOVUE. [Link]

-

Bonnemain, B. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Journal of Clinical Practice and Research, 43(6), 626–30. [Link]

-

WO/2015/067601 PROCESS FOR THE PREPARATION OF IOPAMIDOL. WIPO Patentscope. [Link]

-

Iopamidol - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Hol, P. K., & Berg, K. J. (2016). Torsten Almén (1931-2016): the father of non-ionic iodine contrast media. Acta Radiologica, 57(9), 1027-1029. [Link]

-

Iopamidol. Wikipedia. [Link]

-

Iopamidol | Advanced Drug Monograph. (2025-08-27). MedPath. [Link]

-

Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI. Wiley Online Library. [Link]

-

What is Iopamidol used for? (2024-06-14). Patsnap Synapse. [Link]

-

Development, chemistry, and physical properties of iopamidol and its analogues. Semantic Scholar. [Link]

-

Medicine – NHS SPS. Specialist Pharmacy Service. [Link]

-

Iopamidol (injection route) - Side effects & uses. (2025-02-01). Mayo Clinic. [Link]

-

Guidance – NHS SPS. Specialist Pharmacy Service. [Link]

-

Study Details Page. Abbvie Clinical Trials. [Link]

Sources

- 1. Contrast media | Radiology Key [radiologykey.com]

- 2. jcpres.com [jcpres.com]

- 3. Iopamidolo Revolution | Bracco [archiviostoricobracco.com]

- 4. Iopamidol - Wikipedia [en.wikipedia.org]

- 5. Development of nonionic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Torsten Almén (1931-2016): the father of non-ionic iodine contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. What is the mechanism of Iopamidol? [synapse.patsnap.com]

- 10. What is Iopamidol used for? [synapse.patsnap.com]

- 11. mriquestions.com [mriquestions.com]

- 12. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]

- 13. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]

- 15. EP1154986A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 16. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]

- 17. Articles [globalrx.com]

- 18. drugs.com [drugs.com]

- 19. efda.gov.et [efda.gov.et]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. Iopamidol (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

Preliminary Research on Pentaacetyliopamidol Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research landscape for Pentaacetyliopamidol derivatives, intended for researchers, scientists, and professionals in drug development. This compound, a derivative of the widely used non-ionic, low-osmolar iodinated contrast agent Iopamidol, presents a versatile platform for the development of novel imaging agents and targeted drug delivery systems. This document delves into the synthesis, purification, characterization, and biological evaluation of these derivatives, offering field-proven insights and detailed methodologies to guide future research and development endeavors.

Introduction: The Rationale for this compound Derivatives

Iopamidol has a long-standing history of safe and effective use in clinical diagnostics, primarily in X-ray and computed tomography (CT) imaging.[1][2] Its non-ionic nature and low osmolality contribute to a favorable safety profile compared to earlier ionic contrast agents.[3][4] The core structure of Iopamidol, a tri-iodinated benzene ring, is responsible for its radiopacity.[3] this compound, the fully acetylated form of Iopamidol, serves as a key intermediate in several synthetic pathways and offers a unique starting point for creating a diverse library of derivatives.[1][5]

The rationale for exploring this compound derivatives is multifaceted:

-

Modulation of Physicochemical Properties: Acetylation of the hydroxyl groups in Iopamidol alters its solubility, lipophilicity, and viscosity.[6] This provides an opportunity to fine-tune these properties for specific applications, such as improving formulation stability or altering pharmacokinetic profiles.

-

Platform for Conjugation: The acetyl groups can be selectively hydrolyzed or replaced, providing reactive sites for conjugation with targeting moieties (e.g., antibodies, peptides) or therapeutic agents. This opens the door for creating targeted contrast agents for molecular imaging or theranostic agents that combine diagnostic and therapeutic functions.[7]

-

Enhanced Imaging Capabilities: Modifications to the Iopamidol backbone can potentially influence its interaction with biological tissues, leading to improved contrast enhancement or novel applications in other imaging modalities like magnetic resonance imaging (MRI).[8]

This guide will provide the foundational knowledge and technical protocols necessary to embark on the preliminary research and development of novel this compound derivatives.

Synthesis and Purification of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatives is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield.

Synthesis of this compound

The synthesis of this compound typically starts from 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl). A common synthetic route is outlined below.[1][5]

Figure 1: General synthesis pathway for this compound and its deacetylation to Iopamidol.

Experimental Protocol: Synthesis of this compound [5]

-

Formation of the Tetraacetyl-diamide Intermediate:

-

Dissolve 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) in a suitable aprotic solvent such as dimethylacetamide (DMAc).

-

Add two equivalents of 2-amino-1,3-propanediol (serinol) in the presence of a base like triethylamine to neutralize the HCl byproduct.

-

Following the amidation, introduce acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) to acetylate the four hydroxyl groups of the serinol moieties.

-

The resulting tetraacetyl-diamide intermediate can often be precipitated by adding the reaction mixture to water and collected by filtration.

-

-

Acylation of the Amino Group:

-

Dissolve the dried tetraacetyl-diamide intermediate in DMAc.

-

Slowly add (S)-2-acetoxypropionyl chloride to the solution. The reaction is typically stirred at room temperature for several hours.

-

The reaction can be quenched by the addition of an alcohol, such as isopropanol.

-

Neutralize the mixture and precipitate the this compound product.

-

Causality Behind Experimental Choices:

-

Solvent Selection: Aprotic polar solvents like DMAc are used to dissolve the reactants and intermediates, which often have poor solubility in other common organic solvents.[9]

-

Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction of acetic anhydride with the hydroxyl groups.

-

Control of Stereochemistry: The use of (S)-2-acetoxypropionyl chloride is crucial for obtaining the desired stereoisomer of Iopamidol, which is important for its biological activity and safety profile.[10]

Synthesis of this compound Derivatives

This compound serves as a versatile scaffold for further chemical modifications. The five acetyl groups offer handles for derivatization, although selective manipulation can be challenging.

Proposed Synthetic Strategies for Derivatization:

-

Selective Deacetylation: By carefully controlling the hydrolysis conditions (e.g., using enzymatic or mild chemical methods), it may be possible to selectively remove one or more acetyl groups, revealing hydroxyl groups for further functionalization.

-

Direct Displacement: While less common, direct nucleophilic substitution of the acetyl groups with other functionalities could be explored, though this would likely require harsh reaction conditions.

-

Modification of the (S)-2-acetoxypropionyl side chain: The acetyl group on this side chain could be a target for selective removal and subsequent modification to introduce different functionalities.

Further research is needed to develop robust and selective methods for the derivatization of this compound.

Purification

Purification of this compound and its derivatives is critical to remove unreacted starting materials, byproducts, and process-related impurities.[7]

Purification Protocol:

-

Crystallization: Recrystallization from a suitable solvent system, such as acetonitrile/ethanol or butanol/water, is a common method for purifying Iopamidol and its acetylated precursors.[11][12]

-

Chromatography:

-

Use of Scavenger Resins: Acid scavenging resins can be used to remove acidic catalysts or byproducts from the reaction mixture.[5]

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Purpose | Expected Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of functional groups. | ¹H NMR: Signals corresponding to the aromatic protons, the protons of the serinol backbone, the methyl group of the propionyl side chain, and the five acetyl groups. ¹³C NMR: Resonances for the carbonyl carbons of the amide and ester groups, the iodinated aromatic carbons, and the carbons of the aliphatic side chains.[1][5] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O stretching (amides and esters), N-H stretching (amides), and C-O stretching (esters). |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated mass of the derivative, along with characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of impurities. | A single major peak for the pure compound, with the retention time being dependent on the lipophilicity of the derivative. |

Biological Evaluation: In Vitro and In Vivo Studies

The biological evaluation of novel this compound derivatives is crucial to assess their potential as imaging agents or drug delivery vehicles and to ensure their safety.

In Vitro Evaluation

In vitro assays provide initial insights into the cytotoxicity and biocompatibility of the new compounds.

Figure 2: A typical workflow for in vitro cytotoxicity assessment of new derivatives.

Experimental Protocol: MTT Cytotoxicity Assay [4][16]

-

Cell Seeding: Seed a suitable cell line (e.g., LLC-PK1 renal tubular cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Rationale for Method Selection:

-

The MTT assay is a well-established, colorimetric assay that provides a quantitative measure of cell viability and metabolic activity.[16] It is a reliable and high-throughput method for initial toxicity screening.

In Vivo Evaluation

In vivo studies are essential to evaluate the pharmacokinetics, biodistribution, imaging efficacy, and overall safety of the most promising derivatives in a living organism.

Key In Vivo Studies:

-

Pharmacokinetics and Biodistribution: Radiolabeling the derivative (e.g., with Iodine-125 or Iodine-131) allows for tracking its distribution and clearance from the body over time in animal models.[17]

-

Imaging Efficacy: In animal models of disease (e.g., tumors, cardiovascular disease), the imaging enhancement properties of the new derivatives can be assessed using the relevant imaging modality (e.g., micro-CT, micro-MRI).

-

Biocompatibility and Toxicity: Acute and chronic toxicity studies are performed to evaluate any potential adverse effects on major organs. Histopathological analysis of tissues is often included.

Future Directions and Applications

The development of novel this compound derivatives holds significant promise for advancing the fields of medical imaging and drug delivery.

-

Targeted Molecular Imaging: By conjugating targeting ligands to the this compound backbone, it is possible to develop agents that specifically accumulate in diseased tissues, enabling earlier and more accurate diagnosis.[8][9]

-

Theranostics: The combination of a diagnostic imaging agent with a therapeutic payload on a single molecular platform could revolutionize personalized medicine by allowing for simultaneous diagnosis and treatment.

-

Drug Delivery Vehicles: The modified physicochemical properties of the derivatives could be exploited to create novel drug delivery systems with improved solubility, stability, and controlled release profiles.

Conclusion

This compound presents a rich chemical scaffold for the development of a new generation of imaging agents and drug delivery systems. This technical guide has provided a comprehensive overview of the key considerations and methodologies for the preliminary research and development of its derivatives. By leveraging the insights and protocols outlined herein, researchers and drug development professionals can effectively navigate the challenges and unlock the full potential of this promising class of compounds.

References

- Almén, T. (1985). Development of nonionic contrast media.

- BenchChem. (2025). The Genesis of Impurities in Iopamidol Synthesis: A Technical Deep-Dive.

- Patsnap Synapse. (2024, July 17).

- Pistolesi, S., et al. (2012). Structure-function relationships of iodinated contrast media and risk of nephrotoxicity. Current Medicinal Chemistry, 19(27), 4645-4663.

- Google Patents. (n.d.). US6506938B1 - Process for the purifying of iopamidol.

- ResearchGate. (n.d.). 1: The reaction scheme for the Iopamidol synthesis.

- ResearchGate. (n.d.). Myelography Iodinated Contrast Media. 2.

- Heinrich, M. C., et al. (2007). Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study. Radiology, 242(2), 425-434.

- Frontiers Media. (n.d.). Molecular Imaging for tracking Drug delivery.

- PubMed. (n.d.).

- Bentham Science. (2004). Novel Paramagnetic Contrast Agents for Molecular Imaging and Targeted Drug Delivery.

- Contrast enhancement efficacy of iodinated contrast media: Effect of molecular structure on contrast enhancement. (2015). Radiological Physics and Technology, 8(2), 223-231.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Reddy, K. R., et al. (2015). Large scale synthesis of high purity iopamidol. International Journal of Current Research, 7(11), 22353-22357.

- Patsnap. (n.d.).

- Google Patents. (n.d.).

- Ibrahim, A., et al. (2023). Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI. Molecular Pharmaceutics, 20(2), 1165-1175.

- Galli, G., et al. (1980). Elimination kinetics of iopamidol, a new water soluble nonionic radiographic contrast medium, analyzed by radioactivation.

- Google Patents. (n.d.).

- Anelli, P. L., et al. (2012). Green approaches to the production of iopamidol. Pure and Applied Chemistry, 84(3), 485-491.

- Bracco Imaging. (2017). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). Iopamidol.

- PubMed. (n.d.). A comparison of the efficacy and safety of iopamidol-370 and iodixanol-320 in patients undergoing multidetector-row computed tomography.

- WIPO. (n.d.).

- Wikipedia. (n.d.). Iopamidol.

- National Center for Biotechnology Information. (n.d.).

- Pharmaoffer.com. (n.d.). Iopamidol API Suppliers.

- Bonati, F., et al. (1980). Iopamidol: new preclinical and clinical data.

- Niccoli, L., et al. (1983). Iopamidol: A New Contrast Medium in Coronary Angiography. Comparison, on Electrophysiological Changes in Man, With a Commonly Used Contrast Medium. European Heart Journal, 4(4), 280-285.

- Google Patents. (n.d.).

- Mayo Clinic. (2025, February 1). Iopamidol (injection route).

- Wolf, G. L., et al. (1982). Iopamidol, a New Nonionic Contrast Medium in Peripheral Angiography. CardioVascular and Interventional Radiology, 5(6), 325-328.

- PubMed. (n.d.). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)

- Cademartiri, F., et al. (2008). Effects of iopamidol-370 versus iodixanol-320 on coronary contrast, branch depiction, and heart rate variability in dual-source coronary MDCT angiography. AJR. American journal of roentgenology, 190(3), 752-758.

- Murdock, D. K., et al. (1990). The Effects of Iodixanol and Iopamidol on Hemodynamic and Cardiac Electrophysiologic Parameters in Vitro and in Vivo.

- Prodanović, S., et al. (2023). Computational Modeling on Drugs Effects for Left Ventricle in Cardiomyopathy Disease. Bioengineering, 10(3), 323.

- McClennan, B. L. (1991). A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography.

- Cumberland, D. C. (1983). Clinical superiority of a new nonionic contrast agent (iopamidol) for cardiac angiography. The British journal of radiology, 56(664), 273-275.

- ResearchGate. (n.d.).

Sources

- 1. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 2. Iopamidol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Iopamidol? [synapse.patsnap.com]

- 4. jcpres.com [jcpres.com]

- 5. US20070078281A1 - Process for the Preparation of Iopamidol - Google Patents [patents.google.com]

- 6. Structure-function relationships of iodinated contrast media and risk of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wjarr.com [wjarr.com]

- 9. Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iopamidol: new preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]

- 14. A comparison of the efficacy and safety of iopamidol-370 and iodixanol-320 in patients undergoing multidetector-row computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iopamidol (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 16. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elimination kinetics of iopamidol, a new water soluble nonionic radiographic contrast medium, analyzed by radioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pentaacetyliopamidol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Pentaacetyliopamidol, a fully acetylated derivative of the non-ionic, low-osmolar X-ray contrast agent, Iopamidol. As a potential impurity, synthetic intermediate, or a novel compound in drug development, the unambiguous structural confirmation and purity assessment of this compound is critical. This document, intended for researchers, analytical scientists, and drug development professionals, moves beyond rote protocols to explain the causal reasoning behind experimental choices in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating established analytical principles for Iopamidol with the predictable spectroscopic consequences of peracetylation, this guide offers a robust, self-validating methodology for the complete characterization of this complex molecule.

Introduction: The Analytical Imperative for Iopamidol and Its Derivatives

Iopamidol is a widely used, water-soluble radiographic contrast medium that enhances the visibility of internal body structures during diagnostic imaging procedures like CT scans and angiography.[1][2] Its chemical structure, N¹,N³-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a complex, polyhydroxylated, and tri-iodinated benzene derivative.[1][3] The safety and efficacy of Iopamidol are directly linked to its purity; therefore, regulatory bodies and pharmacopeial standards mandate strict control and monitoring of any process-related impurities or degradation products.[2]

This compound, the subject of this guide, is the derivative formed by the acetylation of all five hydroxyl groups of Iopamidol. The analytical challenge lies in confirming the complete acetylation and verifying the integrity of the core structure. This guide establishes the foundational spectroscopic workflows necessary for this characterization.

Figure 1: Chemical transformation from Iopamidol to this compound.

The Integrated Spectroscopic Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides orthogonal, complementary information, creating a self-validating system for structural elucidation and purity assessment. The workflow logically progresses from confirming functional groups (FTIR), to determining molecular mass and fragmentation (MS), and finally to mapping the precise atomic connectivity (NMR).

Figure 2: General analytical workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Rationale: FTIR is the ideal first-pass technique. It is rapid, requires minimal sample, and provides immediate, definitive evidence of the acetylation reaction's success or failure. The core logic is to track the disappearance of the broad O-H stretching band from the Iopamidol starting material and the appearance of strong C=O ester stretching bands in the this compound product. We utilize the Attenuated Total Reflectance (ATR) mode as it requires no sample preparation beyond powdering the solid, ensuring the sample remains intact for other analyses.[4]

Experimental Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol and collecting a background spectrum.

-

Sample Application: Place a small amount (approx. 0.1 g) of the dried this compound powder onto the ATR crystal, ensuring complete coverage.[4]

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor signal quality.

-

Data Acquisition: Collect the spectrum over a range of 4000–650 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.[4]

-

Data Processing: Perform baseline correction and ATR correction using the instrument software.